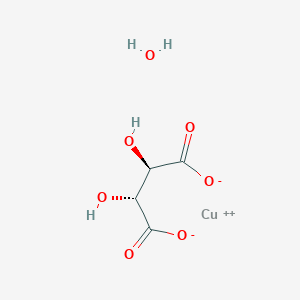

Cupric tartrate hydrate

説明

Cupric tartrate hydrate, also known as Tartaric acid cupric salt, is a green to blue odorless powder . It is insoluble in water . The primary hazard is the threat to the environment . It is noncombustible and used for electroplating metals .

Synthesis Analysis

The conversion of cupric tartrate to Cu nanocrystals is a two-step process, including dehydration and decomposition steps . An efficient but simple decomposition method has been proposed, which is expected to open a new way to prepare highly pure Cu nanocrystals .Molecular Structure Analysis

The molecular formula of this compound is[-CH(OH)CO2]2Cu·xH2O . The molecular weight is 211.62 (anhydrous basis) . The InChI is 1S/C4H6O6.Cu.H2O/c5-1(3(7)8)2(6)4(9)10;;1H2/q;+2;/p-2/t1-,2-;;/m1../s1 . Chemical Reactions Analysis

Cupric tartrate, being an acidic salt, is generally soluble in water . The resulting solutions contain moderate concentrations of hydrogen ions and have pH’s of less than 7.0 . They react as acids to neutralize bases .Physical and Chemical Properties Analysis

This compound appears as a green to blue odorless powder . It is insoluble in water . The primary hazard is the threat to the environment . It is noncombustible .科学的研究の応用

Synthesis of High-Purity Cu Nanocrystals

Cupric tartrate hydrate serves as a precursor in the synthesis of high-purity copper (Cu) nanocrystals, which are extensively used in microelectronics, sensors, and catalysis. The decomposition of this compound, under specific conditions, facilitates the formation of Cu nanocrystals. This process is pivotal for achieving nanocrystals with precise structural and particle size specifications, which are crucial for their catalytic behavior. The study by Jian et al. (2014) details the decomposition kinetics of Cupric tartrate and its role in the controllable synthesis of Cu nanocrystals with high purity through chemical vapor deposition techniques (Jian et al., 2014).

Electrochemical Deposition of CuO Thin Films

Another significant application of this compound is in the electrochemical deposition of copper oxide (CuO) thin films from aqueous solutions, as described by Poizot et al. (2003). Utilizing Cupric tartrate as a complexing agent in an alkaline medium allows for the anodic deposition of CuO thin films at relatively low temperatures (25-30°C). This method highlights the material's utility in creating oriented CuO films, which are essential in various technological applications, including semiconductors and photocatalysis (Poizot et al., 2003).

Thermochemical Energy Storage

This compound's decomposition products, particularly in relation to copper salts, find applications in thermochemical energy storage. Al-Abbasi et al. (2017) explored the potential use of salt hydrates, including Cupric sulfate, for thermal energy storage. These materials release water vapor upon heating, which can be utilized for energy storage and later exploited in various applications such as residential heating. This research underscores the broader scope of this compound's utility in sustainable energy solutions (Al-Abbasi et al., 2017).

Antioxidant Capacity Measurement

Furthermore, this compound plays a role in analytical chemistry, particularly in measuring the antioxidant capacity of various substances. The CUPRAC (Cupric Reducing Antioxidant Capacity) method, which assesses the antioxidant potency based on the cupric ion reducing capability, is a notable example. This method, discussed in the literature by Apak et al. (2004), provides a framework for evaluating the total antioxidant capacity of dietary polyphenols, vitamins C and E, highlighting the chemical's relevance in food science and nutritional research (Apak et al., 2004).

Safety and Hazards

将来の方向性

Copper tartrate has been reported as a high-capacity anode material for lithium-ion batteries, providing a specific capacity of 744 mA h g −1 when cycled at 50 mA g −1 . This serves to increase and stabilize the electrode performance, as well as to make use of a cheaper feedstock (tartaric acid), and reduce some of the “dead mass” of the copper current collector .

作用機序

Target of Action

Cupric tartrate hydrate, also known as tartaric acid cupric salt, is a copper-containing compound . Copper is an essential trace element that plays a vital role in various biological processes. It acts as a catalyst in redox reactions and is a critical component of several enzymes .

Mode of Action

This compound can react as an acid to neutralize bases . This reaction generates heat, but less or far less than is generated by the neutralization of inorganic acids, inorganic oxoacids, and carboxylic acid .

Biochemical Pathways

Copper, a component of the compound, is known to catalyze reactions that result in the production of hydroxyl radicals through the fenton and haber-weiss reactions . These highly reactive oxygen intermediates lead to lipid peroxidation and oxidation of proteins .

Pharmacokinetics

It’s known that copper, a component of the compound, is absorbed in the stomach and first part of the small intestine .

Result of Action

Copper, a component of the compound, is known to oxidize sulfhydryl groups, such as cysteine, in proteins or the cellular redox buffer glutathione .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the compound’s solubility in water allows it to react with bases in aqueous environments . The resulting solutions contain moderate concentrations of hydrogen ions and have pH’s of less than 7.0 .

特性

IUPAC Name |

copper;(2R,3R)-2,3-dihydroxybutanedioate;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O6.Cu.H2O/c5-1(3(7)8)2(6)4(9)10;;/h1-2,5-6H,(H,7,8)(H,9,10);;1H2/q;+2;/p-2/t1-,2-;;/m1../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAUZTCHAIPUZJB-OLXYHTOASA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)[O-])O)(C(=O)[O-])O.O.[Cu+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O.O.[Cu+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6CuO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50746608 | |

| Record name | Copper(2+) (2R,3R)-2,3-dihydroxybutanedioate--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50746608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946843-80-7 | |

| Record name | Copper(2+) (2R,3R)-2,3-dihydroxybutanedioate--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50746608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![13-hydroxy-10,16-di(phenanthren-9-yl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide](/img/structure/B6594166.png)